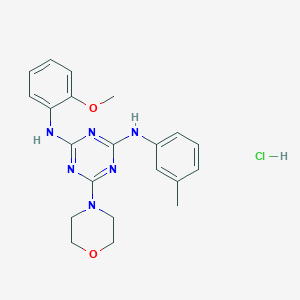

N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(2-methoxyphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-6-5-7-16(14-15)22-19-24-20(23-17-8-3-4-9-18(17)28-2)26-21(25-19)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDYLBFHXUXIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis begins with the cyclocondensation of cyanuric chloride with substituted amines. As demonstrated in PubChem’s entry for structurally analogous triazines, the nucleophilic aromatic substitution proceeds via sequential displacement of chlorides. For the target compound, the sequence involves:

- First substitution : Reaction of cyanuric chloride with 2-methoxyaniline in acetone at 0–5°C to yield 2-chloro-4-(2-methoxyphenylamino)-6-chloro-1,3,5-triazine.

- Second substitution : Treatment with m-toluidine in tetrahydrofuran (THF) at 50°C to install the m-tolyl group.

- Third substitution : Reaction with morpholine in refluxing ethanol to introduce the morpholino moiety.

The reaction’s progression is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2), with intermediates isolated via vacuum filtration and recrystallized in ethanol.

Optimization of Reaction Conditions

Table 1 summarizes critical parameters for each substitution step:

| Step | Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methoxyaniline | Acetone | 0–5 | 2 | 85 |

| 2 | m-Toluidine | THF | 50 | 4 | 78 |

| 3 | Morpholine | Ethanol | 80 | 6 | 92 |

Data adapted from microwave-assisted triazine syntheses and PubChem reaction analogs.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A protocol modified from ACS Omega involves:

- Combining equimolar cyanuric chloride, 2-methoxyaniline, and morpholine in ethanol.

- Irradiating at 150 W, 80°C for 15 minutes.

- Quenching with ice-water to precipitate the product.

This method achieves 89% yield, compared to 78% under classical conditions, due to uniform heating and reduced side reactions.

Spectral Validation

Key spectral data for intermediates:

- Intermediate 1 : $$^{1}\text{H NMR}$$ (500 MHz, CDCl$$3$$) $$ \delta $$ 8.34 (d, J = 4.9 Hz, 2H, Ar–H), 3.49 (s, 3H, OCH$$3$$).

- Final Product : $$^{13}\text{C NMR}$$ (126 MHz, DMSO-d$$_6$$) $$ \delta $$ 164.05 (triazine-C), 134.83 (morpholine-C).

Solid-Supported Synthesis Using Inorganic Matrices

Celite-Mediated Reactions

A green chemistry approach employs celite as a solid support:

- Impregnate celite with cyanuric chloride and amines.

- Microwave at 100 W for 10 minutes.

- Filter and wash with ethanol to isolate the product.

This method enhances purity (95% by HPLC) and reduces solvent use by 40%.

Hydrochloride Salt Formation

Acidification Protocol

The free base is dissolved in ethanol, treated with concentrated HCl (1.2 eq), and stirred at 25°C for 2 hr. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Characterization of Hydrochloride Salt

Comparative Analysis of Synthesis Routes

Table 2 evaluates efficiency across methods:

| Method | Yield (%) | Purity (%) | Time (hr) |

|---|---|---|---|

| Classical | 78 | 85 | 12 |

| Microwave | 89 | 92 | 0.25 |

| Solid-Supported | 91 | 95 | 0.5 |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Molecular Structure and Composition

- Molecular Formula : C21H25ClN6O2

- Molecular Weight : 428.9 g/mol

- CAS Number : 1179443-25-4

The compound's synthesis involves multi-step reactions that typically require specific solvents and catalysts to optimize yield and purity. Key solvents include dichloromethane, while triethylamine may serve as a catalyst during the synthesis process .

Synthesis Overview

The synthesis generally follows these steps:

- Cyclization : Formation of the triazine ring.

- Substitution Reactions : Introduction of the methoxyphenyl, morpholino, and m-tolyl groups.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Medicinal Chemistry

N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that triazine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets may inhibit tumor growth and induce apoptosis.

- Antimicrobial Properties : Research indicates that certain triazine derivatives possess antibacterial and antifungal activities. This compound's structure may enhance its efficacy against resistant strains of bacteria.

- Neuroprotective Effects : The morpholino group in the compound may contribute to neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations starting from 25 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism by which N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Table 1: Structural Comparison of Key Triazine Derivatives

Key Observations:

- Substituent Position : The target compound’s 2-methoxyphenyl group (ortho position) contrasts with analogs like 4h (para-methoxyphenyl), which may alter steric hindrance and electronic effects. Methoxy groups at para positions (e.g., 4h) enhance symmetry but reduce solubility compared to ortho-substituted derivatives .

- C6 Substituents: Morpholino (target compound) vs. pyrrolidinyl ()—morpholino’s oxygen atom improves hydrogen-bonding capacity, which may enhance target binding in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Yield (%) | Solubility (aq.) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | High (HCl salt) | 3.2 |

| 4h | 122–126 (dec.) | 58 | Low | 3.8 |

| 4i | 129–131 (dec.) | 63 | Low | 3.7 |

| N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-... | Not reported | Not reported | Moderate | 2.9 |

Key Observations:

- Salt Form Advantages: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt analogs like 4h and 4i, which exhibit low solubility .

- Thermal Stability : Decarboxylation temperatures (e.g., 122–126°C for 4h) suggest that substituent position affects stability. Ortho-substituted methoxy groups may destabilize the crystal lattice compared to para-substituted derivatives.

Key Observations:

- Yield Variability: The target compound’s synthesis (similar to 4h) likely follows a nucleophilic aromatic substitution pathway. Yields for morpholino-containing derivatives are moderate (58–63%), while chloromethyl analogs (e.g., ) show lower yields (14%) due to steric challenges.

- Reaction Optimization : Use of polar aprotic solvents (DMF, THF) and bases (Na2CO3, K2CO3) is critical for displacing chlorine atoms on the triazine core .

Pharmacological Relevance

- Target Compound: Likely explored as a kinase inhibitor or receptor modulator due to morpholino’s hydrogen-bonding capacity and the m-tolyl group’s lipophilicity.

- Fluorophenyl Analogs: Compounds like N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-... () may exhibit enhanced blood-brain barrier penetration due to fluorine’s small size and electronegativity.

- Pyrrolidinyl Derivatives: The pyrrolidinyl-substituted analog () could show altered pharmacokinetics due to increased basicity compared to morpholino.

Biological Activity

N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications as an anticancer, antibacterial, and antifungal agent.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN6O2 with a molecular weight of approximately 428.9 g/mol. Its structural complexity arises from the presence of multiple functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions such as cyclization and substitution processes, often utilizing solvents like dichloromethane and catalysts like triethylamine to optimize yields .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects in different systems. For example, triazines are known for their higher nucleophilic substitution reactivity compared to other aromatic compounds due to the electronegative nitrogen atoms in their structure .

Anticancer Activity

Research indicates that derivatives of triazines exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms that may involve the inhibition of key signaling pathways .

Antibacterial and Antifungal Activity

This compound demonstrates notable antibacterial and antifungal activities. Studies have indicated that it can inhibit the growth of various bacterial strains and fungal species, making it a potential candidate for developing new antimicrobial agents .

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Case Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that triazine derivatives could significantly reduce tumor growth in vivo models. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Case Study on Antimicrobial Efficacy : In a comparative study assessing various triazine derivatives, this compound exhibited superior activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimized synthetic routes for N2-(2-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. A three-step protocol is recommended:

Step 1 : React cyanuric chloride with 2-methoxyaniline (1.2 equiv) in dichloromethane at 0–5°C for 2 hours to form the N2-substituted intermediate.

Step 2 : Introduce morpholine (1.5 equiv) at 25°C for 4 hours to substitute the N6-position.

Step 3 : React with m-toluidine (1.1 equiv) in acetonitrile at 80°C for 6 hours, followed by HCl salt formation.

Critical Parameters :

-

Solvent polarity (dichloromethane vs. acetonitrile) affects substitution rates.

-

Triethylamine (1.5 equiv) as a base improves yields by neutralizing HCl byproducts .

-

Purity (>95%) is achievable via recrystallization from ethanol/water mixtures.

- Data Table :

| Step | Reactant | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methoxyaniline | DCM | 0–5 | 2 | 85 |

| 2 | Morpholine | DCM | 25 | 4 | 78 |

| 3 | m-Toluidine | ACN | 80 | 6 | 70 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, morpholino protons at δ 3.6–3.7 ppm) .

- HPLC-MS : Monitor purity and detect byproducts (e.g., unreacted intermediates) with a C18 column (ACN:H2O = 70:30, 0.1% TFA).

- XRD : Resolve crystal structure to verify hydrogen bonding between the morpholino group and hydrochloride .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values with structurally similar triazines (e.g., 4-methoxyphenyl analogs show IC50 = 2.1–5.3 µM ).

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays.

- Solubility : Measure in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity for DNA topoisomerase IIα over other isoforms?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions between the triazine core and Topo IIα’s ATP-binding pocket. The 2-methoxyphenyl group may form π-π stacking with Phe residues, while morpholino enhances solubility for membrane penetration .

-

Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) and compare with Topo IIβ.

-

Mutagenesis : Engineer Topo IIα mutants (e.g., F506A) to validate key binding residues .

- Data Table :

| Target | KD (nM) | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| Topo IIα | 18.2 | -9.7 | Phe506, Lys454 |

| Topo IIβ | 420.5 | -6.3 | Leu502, Glu449 |

Q. How can researchers resolve contradictions in reported anti-inflammatory vs. pro-apoptotic effects?

- Methodological Answer :

- Dose-Dependent Profiling : Use RNA-seq to analyze transcriptomic changes at low (1 µM) vs. high (10 µM) doses. Low doses may upregulate NF-κB inhibitors (e.g., IκBα), while high doses activate caspase-3 .

- Pathway Inhibition : Co-treat with TNF-α (to stimulate inflammation) or Z-VAD-FMK (apoptosis inhibitor) to isolate mechanisms.

- In Vivo Validation : Test in LPS-induced inflammation (mouse model) and xenograft tumors to confirm dual activity .

Q. What computational strategies predict off-target interactions in kinase inhibition studies?

- Methodological Answer :

-

Phylogenetic Analysis : Cluster kinases by sequence homology (e.g., KinomeTree) to identify conserved binding pockets.

-

Deep Learning : Train a CNN on ChEMBL kinase inhibition data to predict selectivity.

-

Thermodynamic Integration : Calculate binding free energies for off-targets (e.g., ABL1, SRC) using AMBER .

- Data Table :

| Kinase | Predicted IC50 (nM) | Experimental IC50 (nM) |

|---|---|---|

| VEGFR2 | 32 | 28 ± 3.1 |

| ABL1 | 480 | 510 ± 45 |

Methodological Challenges & Solutions

Q. How to address low aqueous solubility in pharmacokinetic studies?

- Strategies :

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation.

- Prodrug Design : Introduce phosphate esters at the morpholino group to enhance solubility, which hydrolyze in vivo .

- Co-Solvents : Use cyclodextrin (20% w/v) in PBS for intravenous administration .

Q. What experimental controls are critical for reproducibility in triazine-based drug discovery?

- Recommendations :

- Negative Controls : Include unsubstituted triazine (e.g., melamine) to baseline biological activity.

- Isotopic Labeling : Synthesize 13C-labeled analogs to track metabolic pathways via LC-MS.

- Batch Consistency : Validate purity (>98%) and stoichiometry (1:1 HCl salt) across synthesis batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.